![molecular formula C17H30N4O4S B12283460 tert-butyl N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]carbamate](/img/structure/B12283460.png)
tert-butyl N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-Biotinylethylenediamine is an organic compound that serves as a biotinylated biochemical assay reagent. It is widely used in life science research as a biological material or organic compound. The compound consists of a biotin group and an acylated ethylenediamine group, with the ethylenediamine group protected by a tert-butoxycarbonyl (Boc) group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Boc-Biotinylethylenediamine can be synthesized by introducing an acylated ethylenediamine group into a biotin molecule. A common method involves reacting biotin with an acyl chloride or anhydride, followed by a reaction with ethylenediamine. The ethylenediamine group is protected using tert-butoxycarbonyl (Boc) to yield the final product .
Industrial Production Methods
Industrial production of N-Boc-Biotinylethylenediamine typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through various techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-Biotinylethylenediamine undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid, are commonly used to remove the Boc protecting group.
Substitution: Various nucleophiles can be used to substitute the amine group once deprotected.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then form various substituted products depending on the nucleophiles used .
Aplicaciones Científicas De Investigación
N-Boc-Biotinylethylenediamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and biochemical assays.
Biology: Employed in the study of biotinylation processes and protein interactions.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of biotinylated compounds for various industrial applications.
Mecanismo De Acción
The mechanism of action of N-Boc-Biotinylethylenediamine involves its biotin group, which has a high affinity for avidin and streptavidin proteins. This strong binding interaction is exploited in various biochemical assays and research applications. The Boc group serves as a protecting group for the amine, preventing unwanted reactions until the desired deprotection step .
Comparación Con Compuestos Similares
N-Boc-Biotinylethylenediamine is unique due to its combination of a biotin group and a Boc-protected ethylenediamine group. Similar compounds include:
N-Boc-Biotinylaminopropylamine: Similar structure but with a propylamine group instead of ethylenediamine.
N-Boc-Biotinylaminobutylamine: Contains a butylamine group instead of ethylenediamine.
These compounds share similar properties and applications but differ in the length and structure of the amine group, which can affect their reactivity and binding properties.
Propiedades
IUPAC Name |
tert-butyl N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O4S/c1-17(2,3)25-16(24)19-9-8-18-13(22)7-5-4-6-12-14-11(10-26-12)20-15(23)21-14/h11-12,14H,4-10H2,1-3H3,(H,18,22)(H,19,24)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUNEHFEIXQVDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Fluoromethyl)azetidin-3-yl]methanamine](/img/structure/B12283388.png)
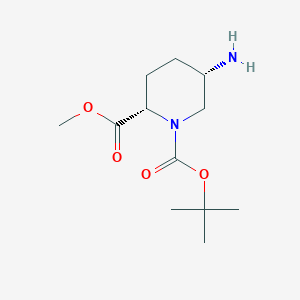
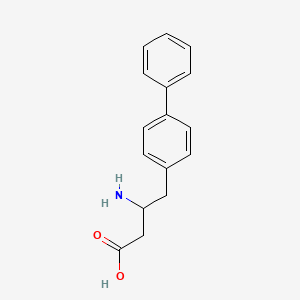
![2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine](/img/structure/B12283419.png)
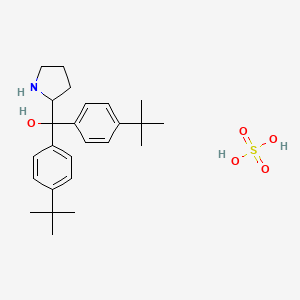
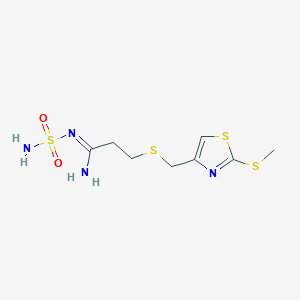
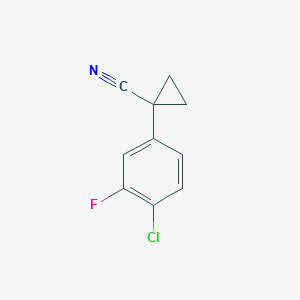
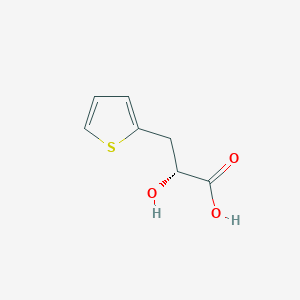

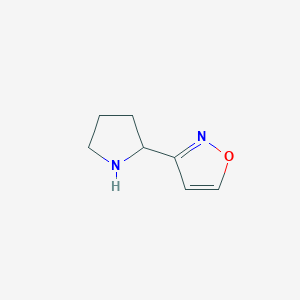
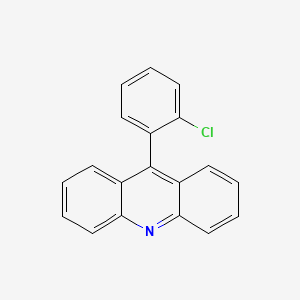

![D-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2,3,4,5,6-pentafluorophenyl ester](/img/structure/B12283462.png)
